![molecular formula C6H4ClF3N2 B1506061 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine CAS No. 944901-47-7](/img/structure/B1506061.png)
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Description
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative. It has a molecular weight of 182.53 . It is a valuable synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been a significant advancement .Molecular Structure Analysis
The molecular formula of 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is C5H2ClF3N2 . The InChI key is FZRBTBCCMVNZBD-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been a significant advancement .Physical And Chemical Properties Analysis
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C . It has a boiling point of 60 °C at 10 mmHg .Future Directions
The future directions for 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine and similar compounds seem promising. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This trend is expected to continue, enriching the community towards further improvements in the field of trifluoromethylation reactions . This, in turn, could improve the propensity towards further development of agrochemical drugs .
properties
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-2-4-1-5(6(8,9)10)12-3-11-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYOOPNTSUPIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717056 | |
Record name | 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
944901-47-7 | |
Record name | 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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